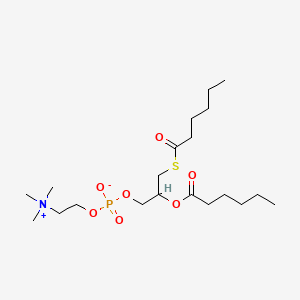![molecular formula C17H13N3O2S B1211301 3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone is a member of quinomethanes.
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone have been studied for their potential in anticancer applications. A study by Horishny, Arshad, and Matiychuk (2021) synthesized derivatives that demonstrated selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, Ravichandiran et al. (2019) evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, finding significant cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Antimicrobial Studies
El-Shehry, El‐Hag, and Ewies (2020) studied the antimicrobial activity of new fused thiazolo[3,2-b]triazine and 1,2,4-triazinone derivatives, which share structural similarities with the compound . They found these compounds effective against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Synthesis and Structure Analysis
Structural investigations have been a significant part of research on related compounds. For example, Bolte and Strahringer (1999) conducted a structural investigation of five N-arylsulfonyloxazolidines, contributing to the understanding of the molecular structures of similar compounds (Bolte & Strahringer, 1999).
Polymerization and Material Science
In the field of polymerization and material science, Mallakpour and Rafiee (2003, 2008) conducted studies on the synthesis of various polymers using 1,2,4-triazolidine derivatives. These studies highlight the utility of these compounds in creating new materials with potential applications in various industries (Mallakpour & Rafiee, 2003); (Mallakpour & Rafiee, 2008).
Propriétés
Nom du produit |
3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone |
|---|---|
Formule moléculaire |
C17H13N3O2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(furan-2-ylmethyl)-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N3O2S/c21-15-9-12-5-2-1-4-11(12)8-14(15)16-18-19-17(23)20(16)10-13-6-3-7-22-13/h1-9,21H,10H2,(H,19,23) |
Clé InChI |
UHTWFKVVFKCPHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C3=NNC(=S)N3CC4=CC=CO4)O |
Solubilité |
24.9 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



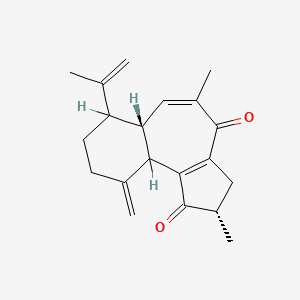
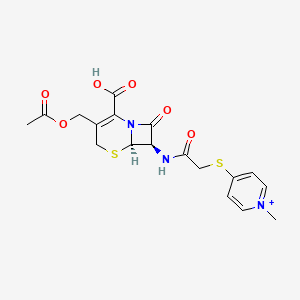
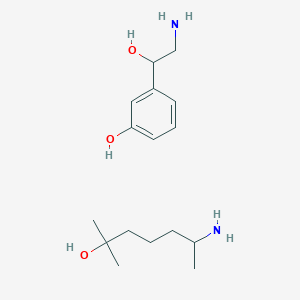
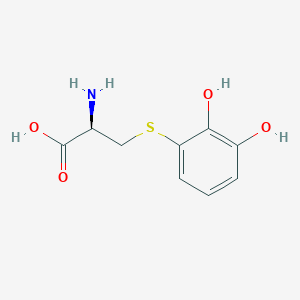
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
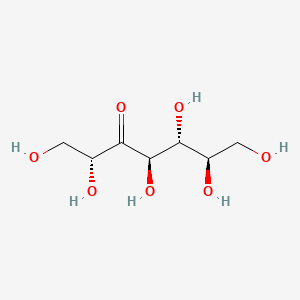
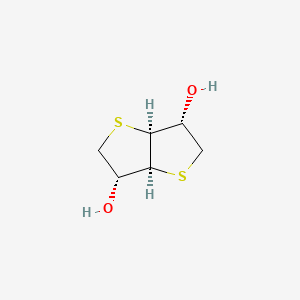
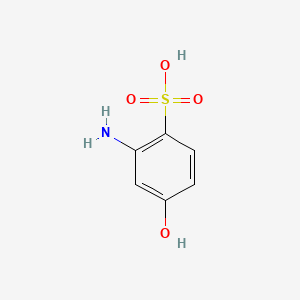
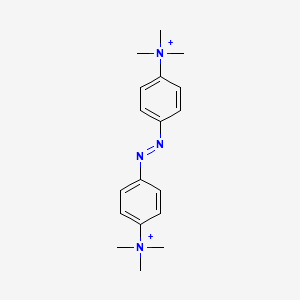
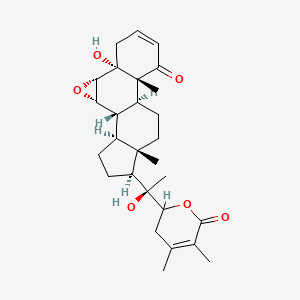
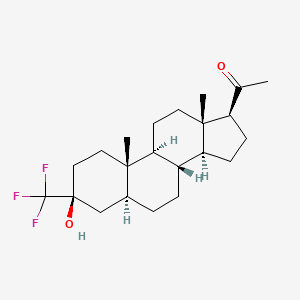
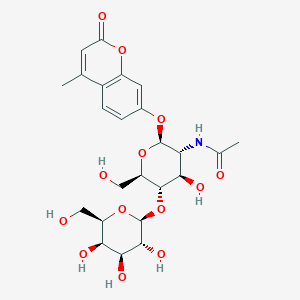
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
